molecular formula C20H11ClFNO4S B5811220 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate

3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate

Cat. No. B5811220
M. Wt: 415.8 g/mol
InChI Key: BLKODGYTNJBIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiophene family and possesses unique chemical properties, making it a valuable compound for research purposes.

Mechanism of Action

The mechanism of action of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. The compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have also shown that the compound has a low toxicity profile, indicating that it may be safe for use in humans. However, further studies are needed to determine the full extent of the compound's biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate is its potential as a photosensitizer in photodynamic therapy. The compound has been shown to have a high phototoxicity, which means that it can be activated by light to produce reactive oxygen species that can kill cancer cells. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate. One direction is to further investigate the compound's anticancer properties and its potential as a photosensitizer in photodynamic therapy. Another direction is to study the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, future research could focus on improving the compound's solubility in water to make it more usable in experiments.

Synthesis Methods

The synthesis of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate involves a multi-step process. The first step involves the reaction of 2-furoic acid with thionyl chloride, which results in the formation of 2-chloro-2-furoic acid. The second step involves the reaction of 2-chloro-2-furoic acid with 3-chloro-2-aminobenzothiophene, which results in the formation of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride. The final step involves the reaction of 3-chloro-2-{[(2-furoyl)amino]carbonyl}-1-benzothien-6-yl chloride with 4-fluoroaniline, which results in the formation of 3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate.

Scientific Research Applications

3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models. Additionally, the compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a form of cancer treatment that uses light to activate a photosensitizing agent.

properties

IUPAC Name

[3-chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO4S/c21-17-14-8-7-13(27-20(25)15-2-1-9-26-15)10-16(14)28-18(17)19(24)23-12-5-3-11(22)4-6-12/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKODGYTNJBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[(4-fluorophenyl)carbamoyl]-1-benzothiophen-6-yl furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.